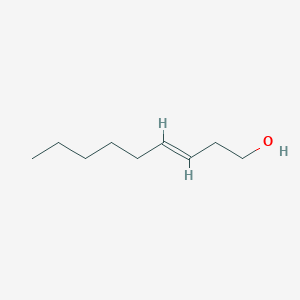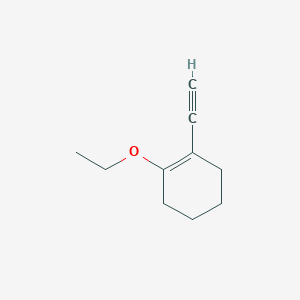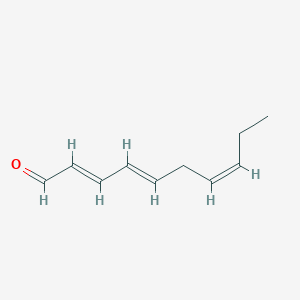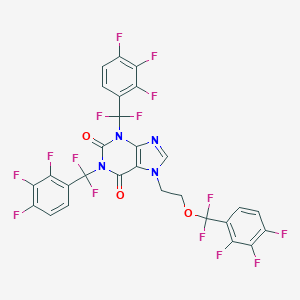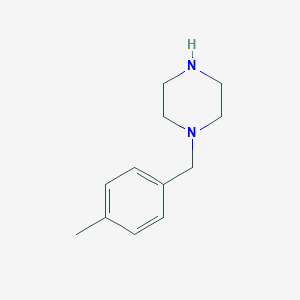
1-(4-Méthylbenzyl)pipérazine
Vue d'ensemble
Description
1-(4-Methylbenzyl)piperazine is an organic compound with the molecular formula C12H18N2. It is a derivative of piperazine, where a 4-methylbenzyl group is attached to one of the nitrogen atoms in the piperazine ring. This compound is of interest due to its various biological and chemical properties, making it useful in multiple scientific and industrial applications .
Applications De Recherche Scientifique
1-(4-Methylbenzyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity and is used in the study of enzyme inhibition and receptor binding.
Mécanisme D'action
Target of Action
1-(4-Methylbenzyl)piperazine (MBZP) is a derivative of benzylpiperazine . It has been found to have excellent biological properties in anti-helminths, antihistaminic, anticancer, antidepressant, and anti-microbial activity . The nitrogen in the piperazine ring plays an important role in biological research and drug manufacturing industry .
Mode of Action
It is known that the compound forms conventional hydrogen bonds with the -nh group of the protein trp1 . Carbon hydrogen bonding is observed by the interaction of carbon atoms of the piperazine ring with GLU 146 and ASP122 . The aromatic ring of MBZP interacts with HIS 142 of the protein, and alkyl interaction takes place between LEU 135 of the protein and the -CH3 group of MBZP .
Biochemical Pathways
It has been predicted that mbzp could inhibit bacillus cereus based on its special structure . This suggests that MBZP may have an impact on the biochemical pathways related to bacterial growth and proliferation.
Pharmacokinetics
MBZP is metabolized in the liver and excreted through the kidneys It is known that mbzp is more stable than phenyl piperazines over time under all storage conditions .
Result of Action
The effects of MBZP are very similar to those of benzylpiperazine (BZP), but the stimulant effect is slightly weaker and it seems to have less of a tendency to cause negative side effects such as headaches and nausea .
Action Environment
The action of MBZP can be influenced by environmental factors. For example, the stability of MBZP in human blood under various storage conditions over time has been studied . All tested samples were stored at room temperature (~20°C), 4°C and -20°C for 1, 3, 6, 9 and 12 months respectively in dark sealed containers . Results revealed that MBZP was consistently more stable and still had more than 70% remaining after 12 months .
Analyse Biochimique
Biochemical Properties
1-(4-Methylbenzyl)piperazine has excellent biological properties due to its chemical structure . It has been found to have anti-helminths, antihistaminic, anticancer, antidepressant, and anti-microbial activity . The nitrogen in the piperazine ring plays an important role in biological research and drug manufacturing industry .
Cellular Effects
The cellular effects of 1-(4-Methylbenzyl)piperazine are primarily due to its interactions with various proteins and enzymes. For instance, it has been predicted that MBPZ could inhibit Bacillus cereus based on its special structure .
Molecular Mechanism
The molecular mechanism of 1-(4-Methylbenzyl)piperazine involves interactions with various biomolecules. For example, TRP1 of the protein forms conventional hydrogen bonds with the -NH group of MBPZ . Carbon hydrogen bonding is observed by the interaction of carbon atoms of the piperazine ring with GLU 146 and ASP122 .
Temporal Effects in Laboratory Settings
In laboratory settings, 1-(4-Methylbenzyl)piperazine shows good stability. A study on the stability of synthetic piperazines in human blood under various storage conditions over time revealed that MBPZ was consistently more stable and still had more than 70% remaining after 12 months .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Methylbenzyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like methanol or ethanol under reflux conditions .
Industrial Production Methods: In industrial settings, the synthesis of 1-(4-Methylbenzyl)piperazine often involves large-scale batch reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methylbenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of 1-(4-Methylbenzyl)piperazine.
Reduction: Reduced forms of the compound.
Substitution: Various substituted piperazine derivatives.
Comparaison Avec Des Composés Similaires
- 1-(3-Methylbenzyl)piperazine
- 1-(4-Methoxybenzyl)piperazine
- 1-(4-Fluorobenzyl)piperazine
- 1-(4-Chlorobenzyl)piperazine
Comparison: 1-(4-Methylbenzyl)piperazine is unique due to the presence of the 4-methylbenzyl group, which imparts specific chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in biological assays. For example, the 4-methyl group can influence the compound’s lipophilicity and binding affinity to target proteins .
Propriétés
IUPAC Name |
1-[(4-methylphenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-11-2-4-12(5-3-11)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAXUUAJNMDESG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60945847 | |
| Record name | 1-[(4-Methylphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23173-57-1 | |
| Record name | 1-[(4-Methylphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Methylbenzyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there any spectroscopic characterizations available for 1-(4-Methylbenzyl)piperazine?
A2: Yes, a study employed multiple spectroscopic techniques to characterize 1-(4-Methylbenzyl)piperazine. This included Fourier-transform infrared spectroscopy (FT-IR), Fourier-transform Raman spectroscopy (FT-Raman), ultraviolet-visible spectroscopy (UV), nuclear magnetic resonance spectroscopy (NMR), and nonlinear optical (NLO) studies. [] These analyses provide valuable insights into the compound's structure, vibrational modes, electronic transitions, and other molecular properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
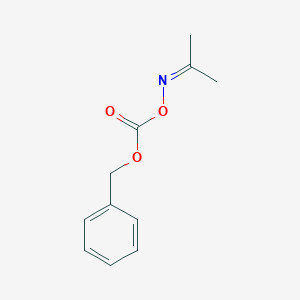
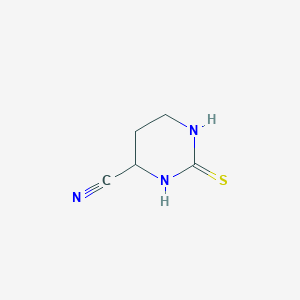

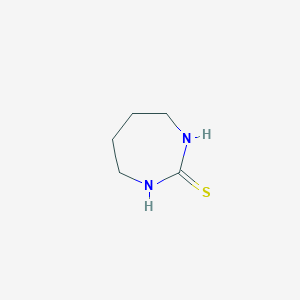
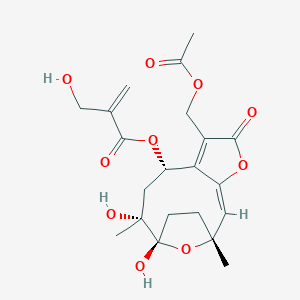
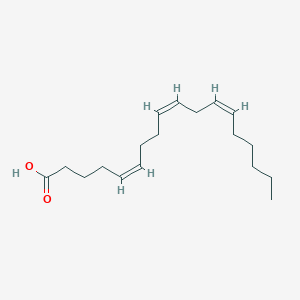
![5-O-methoxycarbonyl 12-O-methyl (2R,7S,10S,12R)-4,10-dimethyl-13-oxo-14-oxatetracyclo[10.2.1.01,10.02,7]pentadec-8-ene-5,12-dicarboxylate](/img/structure/B148901.png)
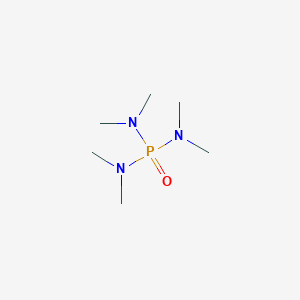
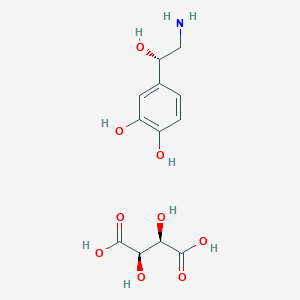
![Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate](/img/structure/B148906.png)
